molecular formula C8H8O4 B117560 (S)-Patulin Methyl Ether CAS No. 123251-09-2

(S)-Patulin Methyl Ether

Cat. No. B117560
M. Wt: 168.15 g/mol
InChI Key: VPGCSEQPAOOVGQ-QMMMGPOBSA-N
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Description

“(S)-Patulin Methyl Ether” is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . Ethers are used in dyes, perfumes, oils, waxes, and other industrial uses . The oxygen atom in ethers is sp3 hybridized, giving ethers roughly the same geometry as alcohols and water . The bond angle in ethers is larger than the H-O-H bond angle in water due to the steric repulsion of the alkyl or aryl groups . The presence of an electronegative oxygen atom gives ethers a small dipole moment .


Synthesis Analysis

Ethers are usually prepared from alcohols or their conjugate bases . One important procedure, known as the Williamson Ether Synthesis, proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Another method for preparing ethers is the alkoxymercuration-demercuration of an alkene .


Molecular Structure Analysis

The C-O-C linkage in ethers has an approximately tetrahedral bond angle . The oxygen atom is sp3 hybridized, with the C-O distance being about 140 pm . Based on their attached substituent groups, ethers can be classified into two categories — symmetrical and unsymmetrical .


Chemical Reactions Analysis

The dissociative reaction pathway involves the formation of a surface methoxy species via adsorption and reaction of methanol on a Brønsted acid site . The surface methoxy species subsequently reacts with a second molecule of methanol to provide dimethyl ether .

Scientific Research Applications

Detection and Analysis Techniques

  • Liquid Chromatographic Method for Patulin in Apple Juice : A study by Gökmen, Acar, and Sarioglu (2005) developed solid-phase extraction techniques for analyzing patulin in apple juice, optimizing recovery and reducing impurities during liquid chromatographic separation (Gökmen, Acar, & Sarioglu, 2005).
  • Solid-phase Extraction for Patulin in Apple Juice and Unfiltered Apple Juice : Research by Trucksess and Tang (1999) developed a method for analyzing patulin in apple juice using solid-phase extraction and liquid chromatography (Trucksess & Tang, 1999).

Toxicological Effects and Detoxification

  • Detoxification Strategies in Water by Discharge Plasma Oxidation : Xue et al. (2021) explored the use of low-temperature discharge plasma for detoxifying patulin in water, significantly reducing its toxicity (Xue et al., 2021).
  • Biosynthesis and Toxicological Effects of Patulin : Puel, Galtier, and Oswald (2010) discussed the toxicological effects of patulin, particularly in apples and apple-derived products, highlighting the need for its control in food products (Puel, Galtier, & Oswald, 2010).

Occurrence and Control in Food Products

  • Comprehensive Review of Patulin Control Methods in Foods : Moake, Padilla-Zakour, and Worobo (2005) provided an in-depth review of patulin's influence within the food industry, including its regulation, health effects, and control during apple juice production (Moake, Padilla-Zakour, & Worobo, 2005).
  • Mycotoxins in Fruits and Their Processed Products : Fernández-Cruz, Mansilla, and Tadeo (2010) discussed the occurrence of mycotoxins like patulin in fruits and the importance of their control for health and economic reasons (Fernández-Cruz, Mansilla, & Tadeo, 2010).

Novel Detection Methods

  • Electrochemical Patulin Aptasensor Based on ZnO Nano Flower : He and Dong (2019) demonstrated a novel electrochemical aptasensor for patulin detection, highlighting its potential for application in apple juice samples (He & Dong, 2019).

Safety And Hazards

Ethers are extremely flammable and pose a risk of ignition . Vapors may cause dizziness or asphyxiation without warning . Some ethers may be irritating if inhaled at high concentrations . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite .

Future Directions

Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance . They combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . The research status of crown ether-based porous organic polymers in structure and pollutant adsorption, including selective adsorption of metal ions in water and removal of organic pollutants, has been discussed .

properties

IUPAC Name

(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGCSEQPAOOVGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC(=O)OC2=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=CC(=O)OC2=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559302
Record name (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Patulin Methyl Ether

CAS RN

123251-09-2
Record name (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Tomita, Y Morita, H Suga, D Fujiwara - BioTechniques, 2016 - Future Science
Here we present a DNA module platform for developing simple aptamer sensors based on a microarray format combined with secondary structure prediction in silico. The platform …
Number of citations: 15 www.future-science.com
H Duncan, JV Mercader, C Agulló, M Gil-Sepulcre… - Scientific reports, 2021 - nature.com
Mycotoxins represent a major concern for human and animal health because of their harmful effects and high occurrence in food and feed. Rapid immunoanalytical methods greatly …
Number of citations: 1 www.nature.com
N Küçük, S Şahin, MO Çağlayan - Critical Reviews in Analytical …, 2023 - Taylor & Francis
Patulin is a low molecular weight mycotoxin and poses a global problem, especially threatening food safety. It is also resistant to processing temperatures and is commonly found in …
Number of citations: 3 www.tandfonline.com

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